molecular formula C7H11N3O2 B12539050 2-(Aminomethyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid CAS No. 756476-79-6

2-(Aminomethyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid

Cat. No.: B12539050
CAS No.: 756476-79-6
M. Wt: 169.18 g/mol
InChI Key: FBZNFCOAYAXCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring Imidazoles are known for their wide range of applications in medicinal chemistry, particularly due to their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with a carboxylic acid derivative, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

2-(Aminomethyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications .

Properties

CAS No.

756476-79-6

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(aminomethyl)-1,5-dimethylimidazole-4-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-4-6(7(11)12)9-5(3-8)10(4)2/h3,8H2,1-2H3,(H,11,12)

InChI Key

FBZNFCOAYAXCCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C)CN)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.